molecular formula C5H3BrO2S B101367 4-Bromo-2-thiophenecarboxylic acid CAS No. 16694-18-1

4-Bromo-2-thiophenecarboxylic acid

Cat. No. B101367
CAS RN: 16694-18-1
M. Wt: 207.05 g/mol
InChI Key: HJZFPRVFLBBAMU-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

To a flask equipped with a mechanical stirrer was added 25 g (130 mmol) 4-bromothiophene-2-carbaldehyde (Aldrich Chemical Company), acetonitrile (200 mL), and 4.5 g (37.5 mmol) of sodium dihydrogen phosphate dissolved in 35 mL of water. After cooling this mixture on an ice-salt bath, 15 mL (169 mmol) of 35% hydrogen peroxide and 15.3 g (169 mmol) of sodium chlorite were added, and the mixture was stirred for 1 h. The reaction mixture was then stirred at room temperature for 3 h. The solvent was removed in vacuo, and the solid was suspended in a mixture of water (175 mL) and 1 N hydrochloric acid (4 mL) and stirred for 10 min at rt. The solid was collected on a Büchner funnel and washed with water (2×150 mL) to afford 26 g (97%) of 4-bromothiophene-2-carboxylic acid, which was used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.P([O-])(O)(O)=[O:10].[Na+].OO.Cl([O-])=O.[Na+]>O.C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:10])=[O:8])[S:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
4.5 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
OO
Name
Quantity
15.3 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After cooling this mixture on an ice-salt bath
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the solid was suspended in a mixture of water (175 mL) and 1 N hydrochloric acid (4 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 min at rt
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solid was collected on a Büchner funnel
WASH
Type
WASH
Details
washed with water (2×150 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 334.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.